N-[2-(4-morpholinyl)phenyl]nicotinamide
Description
N-[2-(4-Morpholinyl)phenyl]nicotinamide is a nicotinamide derivative featuring a morpholine-substituted phenyl ring at the 2-position of the nicotinamide scaffold.
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
InChI Key |
WOPWMFJQZIIELB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Compounds :
N-(4-Fluorophenyl)-6-chloro-nicotinamide derivatives (e.g., compounds 72a and 72b in ):
- Structure : The phenyl ring is substituted with a 4-fluoro group instead of morpholine.
- Synthesis : Prepared via alkylation of 6-chloro-nicotinamide intermediates with bromomethyl-pyridine derivatives under basic conditions (e.g., NaOH and TBAH) .
- Properties : The electron-withdrawing fluoro group may enhance metabolic stability compared to morpholine’s electron-donating effects.
N-(4-Morpholinophenyl)acetamide derivatives (): Structure: Features a morpholine-substituted phenyl ring but replaces the nicotinamide core with an acetamide group. Applications: Similar compounds are explored for kinase inhibition due to the morpholine group’s ability to engage in hydrogen bonding with ATP-binding pockets .
Core Scaffold Modifications
Key Compounds :
N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide (5i, ): Structure: Replaces morpholine with thiomorpholine (sulfur replaces oxygen in the ring). Synthesis: Synthesized via coupling reactions involving thiomorpholine-carbonyl intermediates.
Nicotinamide derivatives with hydrazine linkers ():
- Structure : Incorporates hydrazine-based side chains (e.g., compounds 6–8).
- Applications : Designed as VEGFR-2 inhibitors; the hydrazine linker facilitates interactions with the kinase domain .
Discussion and Implications
N-[2-(4-Morpholinyl)phenyl]nicotinamide occupies a unique niche among nicotinamide derivatives due to its balanced electronic profile from the morpholine group. Compared to fluoro-substituted analogs, it may exhibit improved solubility and target engagement in hydrophilic environments. Future studies should prioritize in vitro profiling against kinase panels and solubility assays to validate these hypotheses.
Preparation Methods
Nucleophilic Aromatic Substitution
A classical approach involves substituting a halogen atom on a nitroarene with morpholine, followed by reduction of the nitro group to an amine. For example, 2-fluoronitrobenzene reacts with morpholine under basic conditions to yield 2-nitro-4-morpholinobenzene, which is subsequently reduced to 2-(4-morpholinyl)aniline.
Reaction Conditions :
-
Substrate : 2-Fluoronitrobenzene (1.0 equiv)
-
Reagent : Morpholine (1.2 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 6 hours).
Yield : 65–70% after reduction.
This method, while straightforward, faces limitations due to the meta-directing nature of the nitro group, which may lead to regiochemical challenges.
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
A more efficient route employs Buchwald-Hartwig amination to directly introduce the morpholine group onto an aryl halide. For instance, 2-bromoaniline reacts with morpholine in the presence of a palladium catalyst.
Reaction Conditions :
-
Substrate : 2-Bromoaniline (1.0 equiv)
-
Reagent : Morpholine (1.5 equiv)
-
Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
This method offers superior regioselectivity and higher yields compared to nucleophilic substitution, albeit requiring specialized catalysts.
Activation of Nicotinic Acid
Nicotinic acid (pyridine-3-carboxylic acid) must be activated for amide bond formation. Common strategies include conversion to an acid chloride or use of coupling agents.
Acid Chloride Formation
Nicotinoyl chloride is generated by treating nicotinic acid with thionyl chloride (SOCl₂):
Reaction Conditions :
-
Substrate : Nicotinic acid (1.0 equiv)
-
Reagent : SOCl₂ (3.0 equiv)
Coupling Agent-Mediated Activation
Alternatively, nicotinic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
-
Substrate : Nicotinic acid (1.0 equiv)
-
Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)
-
Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
Amide Bond Formation
The final step involves coupling 2-(4-morpholinyl)aniline with activated nicotinic acid.
Using Nicotinoyl Chloride
Reaction Conditions :
-
Substrate : Nicotinoyl chloride (1.0 equiv)
-
Reagent : 2-(4-Morpholinyl)aniline (1.1 equiv)
-
Base : Triethylamine (2.0 equiv)
Using EDCl/HOBt
Reaction Conditions :
-
Substrate : Nicotinic acid (1.0 equiv), 2-(4-Morpholinyl)aniline (1.0 equiv)
-
Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)
-
Base : DIPEA (2.0 equiv)
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines amine synthesis and amide formation in a single vessel. For example, 2-bromoaniline undergoes Buchwald-Hartwig amination with morpholine, followed by direct coupling with nicotinoyl chloride.
Solid-Phase Synthesis
Immobilizing nicotinic acid on resin enables iterative coupling with 2-(4-morpholinyl)aniline, though this method remains exploratory.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | 65–70% | Low cost | Regiochemical impurities |
| Buchwald-Hartwig | 75–80% | High regioselectivity | Requires Pd catalysts |
| EDCl/HOBt Coupling | 80–85% | Mild conditions | Cost of coupling agents |
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for amidation).
- pH adjustment (neutral to slightly basic) to minimize side reactions.
- Real-time monitoring via TLC or HPLC to track intermediates .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₃O₂: 284.1396) .
- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .
Basic: What preliminary biological screening methods are used to evaluate this compound?
Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assay on HEK-293 cells to establish safety margins (IC₅₀ > 50 µM) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound for enhanced kinase inhibition?
Answer:
SAR Design :
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses in JAK2’s ATP-binding pocket.
- QSAR Modeling : Partial least squares (PLS) regression to correlate substituent descriptors (Hammett σ, π) with activity .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
Common Discrepancies :
- Poor bioavailability due to low solubility or metabolic instability.
- Off-target effects in complex physiological environments.
Q. Strategies :
- ADME Profiling :
- Solubility : Shake-flask method (pH 7.4 buffer).
- Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ determination) .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Pharmacodynamic (PD) Markers : Measure target engagement in plasma/tissue (e.g., pSTAT5 levels for JAK2 inhibition) .
Advanced: What experimental approaches are used to identify the molecular targets of this compound in complex biological systems?
Answer:
- Chemical Proteomics :
- Pull-Down Assays : Immobilize the compound on sepharose beads, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with targets .
- Kinome Screening : Profile activity against 468 kinases using KinomeScan® to identify off-target interactions .
- CRISPR-Cas9 Knockout : Validate target necessity by assessing loss of compound efficacy in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
